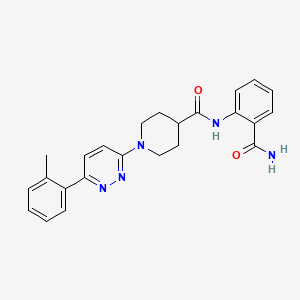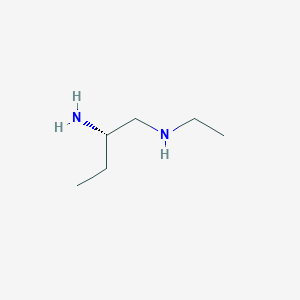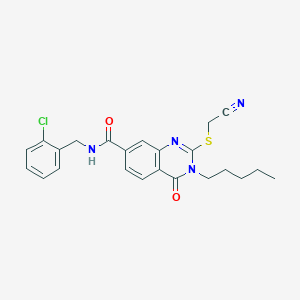![molecular formula C22H23N7O2 B2898209 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2178773-65-2](/img/structure/B2898209.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H23N7O2 and its molecular weight is 417.473. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Drug Development
Research in heterocyclic chemistry, particularly involving pyrazoles, pyrimidines, and other nitrogen-containing heterocycles, plays a crucial role in drug development. These compounds are foundational in creating agents with potential antibacterial, antifungal, and anticancer properties. For example, studies have synthesized and evaluated nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, showing expanded activity against Gram-negative organisms, highlighting the potential of such compounds in developing new antibiotics (Genin et al., 2000).
Synthesis of Heterocyclic Systems
The synthesis of complex heterocyclic systems is a key area of research, with applications ranging from the development of new pharmaceuticals to materials science. For instance, the synthesis of tricyclic indazoles as selective estrogen receptor degraders (SERD) and antagonists for treating ER+ breast cancer demonstrates the importance of such compounds in therapeutic applications (Scott et al., 2020).
Anticancer Activity
Research into the anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives further illustrates the potential medical applications of heterocyclic compounds. These studies have identified compounds with significant inhibitory activity against human breast adenocarcinoma cell lines, suggesting a pathway for developing new anticancer therapies (Abdellatif et al., 2014).
Anti-inflammatory and Analgesic Activities
The exploration of new compounds for anti-inflammatory and analgesic activities is another application area. Compounds derived from benzofuran and pyrazole scaffolds have been studied for their potential in treating inflammation and pain, contributing to the search for new therapeutic agents (El-Sawy et al., 2014).
Antimicrobial Activity
The development of new antimicrobial agents is a critical area of research, especially in the face of rising antibiotic resistance. Studies on pyridazine derivatives and related compounds have demonstrated antimicrobial activity, underscoring the potential of heterocyclic compounds in addressing this global health challenge (El-Mariah et al., 2006).
Propiedades
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(1-methylindazole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c1-14-10-15(2)29(23-14)19-8-9-20(30)28(24-19)13-16-11-27(12-16)22(31)21-17-6-4-5-7-18(17)26(3)25-21/h4-10,16H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSPBAVTXPFXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=NN(C5=CC=CC=C54)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2898127.png)

![Tert-butyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3H-indole-1-carboxylate](/img/structure/B2898131.png)

![1-Phenyl-4-({4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)piperazine](/img/structure/B2898136.png)
![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2898138.png)


![5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2898143.png)

![6-[[4-(4-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2898146.png)
![2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole](/img/structure/B2898147.png)
